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Compound of Interest

Compound Name: 4-Chlorobutanal

Cat. No.: B1267710

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical reactivity, synthesis, and
application of 4-Chlorobutanal (CAS No: 6139-84-0), a versatile bifunctional molecule. Its
unique structure, featuring both a reactive aldehyde group and a primary alkyl chloride, makes
it a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and other complex
organic compounds.[1][2]

Physicochemical Properties

4-Chlorobutanal, also known as y-chlorobutyraldehyde, is a colorless to pale yellow liquid with
a characteristic pungent odor.[2] Its key physical and chemical properties are summarized
below.
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Property Value Source
Molecular Formula C4H-CIO [2]
Molecular Weight 106.55 g/mol [2]
Boiling Point ~118.37°C (estimate) [2]
Flash Point 51°C [2]
Density ~1.106 g/cm?3 [2]
Vapor Pressure 2.68 mmHg at 25°C [2]
Refractive Index ~1.4466 (estimate) [2]
SMILES c(cc=0)ccl [3]
InChiKey DOQLCIMCQWQQHK- 3]
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Core Reactivity Profile

The reactivity of 4-Chlorobutanal is dictated by its two functional groups: the electrophilic
carbonyl carbon of the aldehyde and the carbon atom bearing the chlorine, which is susceptible
to nucleophilic attack.

Reactions at the Aldehyde Group

The aldehyde functionality is highly reactive and participates in a variety of transformations
typical of carbonyl compounds.

» Nucleophilic Addition: The carbonyl carbon is readily attacked by nucleophiles. For instance,
it reacts with alcohols in the presence of an acid catalyst to form hemiacetals and
subsequently acetals, which are stable protecting groups.[1] This is a crucial strategy, as the
acetals of 4-chlorobutanal are more stable equivalents of the aldehyde, often allowing for
higher yields in subsequent reactions.[4]

» Condensation Reactions: It undergoes condensation reactions with primary amines to form
imines (Schiff bases) or with secondary amines to form enamines.[1]
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» Reductive Amination: In the presence of a reducing agent, it can react with ammonia or
amines to yield primary, secondary, or tertiary amines.|[1]

o Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-
chlorobutanoic acid, using common oxidizing agents.

e Reduction: The aldehyde can be reduced to the primary alcohol, 4-chloro-1-butanol, using
reducing agents like sodium borohydride.

Reactions at the Alkyl Chloride Group
The primary alkyl chloride is a good substrate for S(_N)2 reactions.
» Nucleophilic Substitution: The chlorine atom can be displaced by a wide range of

nucleophiles (e.g., cyanide, azide, thiolates, alkoxides) to introduce new functional groups at
the terminal position.

 Intramolecular Cyclization: A key reaction involving both functional groups is intramolecular
cyclization. For example, its reduction product, 4-chloro-1-butanol, can be treated with a
base to form an alkoxide, which then undergoes an intramolecular S(_N)2 reaction to yield
tetrahydrofuran (THF).[5]

Polymerization

Under the influence of heat, 4-Chlorobutanal has a tendency to polymerize.[1][6]

The diverse reactivity of 4-Chlorobutanal is summarized in the diagram below.
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General Reactivity Pathways of 4-Chlorobutanal
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Caption: Key reactivity pathways of 4-Chlorobutanal.

Synthesis and Applications
Synthesis of 4-Chlorobutanal

Several synthetic routes to 4-Chlorobutanal have been reported:

o Oxidation of 4-Chloro-1-butanol: The controlled oxidation of 4-chloro-1-butanol using
oxidizing agents like potassium dichromate is a viable method.[1][6]

o Hydrogenation of 4-Chlorobutyric Acid Chloride: This involves the reduction of the acid
chloride using a poisoned noble metal catalyst.[1]

e From Tetrahydrofuran (THF): While THF is a common precursor for 4-chloro-1-butanol via
reaction with HCI[7], direct conversion to the aldehyde is less common.

Applications in Organic Synthesis

4-Chlorobutanal is a key building block in the synthesis of various high-value chemicals.
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e Pharmaceuticals: It is a crucial precursor for tryptamines via the Fischer indole synthesis, a
fundamental reaction in the development of numerous pharmaceutical agents.[1][4] Its acetal
derivatives are used in the synthesis of triptan-class drugs like Sumatriptan and Zolmitriptan.

[8]

e Flavors and Fragrances: The compound serves as an intermediate in the production of
unique flavoring agents and fragrances.[1][2]

Experimental Protocols
Protocol: Synthesis of 4-Chlorobutanal Diethyl Acetal

This protocol describes the conversion of 4-chlorobutanal to its more stable diethyl acetal
form, a common strategy to protect the aldehyde group during subsequent synthetic steps. The
procedure is adapted from literature.[8]

Objective: To synthesize 4-chlorobutanal diethyl acetal from 4-chloro-1-acetoxy-1-butene as a
precursor, which generates 4-chlorobutanal in situ.

Molar Mass ( g/mol
Reactant/Reagent Amount Used Moles

4-chloro-1-acetoxy-1-

butene 148.59 13.7¢g 0.092
95% Ethanol 46.07 100 mL ~1.70
Triethyl Orthoformate 148.20 ~5¢
Amberlyst 15 Catalyst - 1.40¢g

Procedure:

e Combine 13.7 g (0.092 mol) of 4-chloro-1-acetoxy-1-butene, 100 mL of 95% ethanol, and
approximately 5 g of triethyl orthoformate in a round-bottom flask. The triethyl orthoformate
acts as a dehydrating agent.

e Add 1.40 g of Amberlyst 15 catalyst to the mixture.
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Equip the flask with a reflux condenser and stir the mixture under reflux conditions for 5
hours.

Monitor the reaction completion using gas chromatography (GC) analysis.

Upon completion, filter off the catalyst and remove the solvent and other volatiles under
reduced pressure.

Purify the crude product by vacuum distillation to yield pure 4-chlorobutanal diethyl acetal.
A reported yield is 10.82 g (65%) with a boiling point of 45-50 °C at 1 mmHg.[8]
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Workflow for 4-Chlorobutanal Diethyl Acetal Synthesis
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Caption: Experimental workflow for acetal synthesis.
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Conceptual Protocol: Nucleophilic Aromatic
Substitution (SNAr)

While 4-chlorobutanal itself undergoes aliphatic substitution, the principles of nucleophilic
substitution are critical in its derivatives. The following is a general protocol for a related
compound, 4-chloro-3-nitrobenzaldehyde, which highlights the S(_N)Ar mechanism. This
serves as a conceptual guide for reactions involving nucleophilic displacement of a chlorine
atom activated by an electron-withdrawing group.[9]

Objective: To displace the chloro group with a generic nucleophile (Nu~).
Procedure:

» Nucleophile Preparation: If the nucleophile is not already anionic (e.g., an alcohol or thiol),
deprotonate it using a suitable base (e.g., NaH, K2COs3) in a polar aprotic solvent like DMF or
DMSO.

e Reaction: To the solution of the nucleophile, add 1 equivalent of the chloro-substrate
dissolved in the same solvent.

o Heating & Monitoring: Stir the reaction mixture, typically at room temperature or with gentle
heating (e.g., 50-80°C), to facilitate the reaction. Monitor progress by Thin Layer
Chromatography (TLC).

o Work-up: Once the starting material is consumed, cool the reaction to room temperature.
Quench by pouring the mixture into water or a saturated aqueous solution of NH4ClI.

o Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate,
dichloromethane).

 Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g.,
NazS0a), filter, and concentrate in vacuo. Purify the resulting crude product by column
chromatography or recrystallization.
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Conceptual S(_N)Ar Mechanis
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Caption: The addition-elimination pathway in S(_N)Ar.[9]

Safety and Handling

4-Chlorobutanal is a hazardous chemical that requires carefu

| handling.

o Toxicity: It is toxic if inhaled, ingested, or on contact with skin. It can cause irritation to the

eyes, skin, and respiratory system.[1][2]

o Flammability: The compound is a flammable liquid with a flash point of 51°C.[1][2]

» Reactivity Hazards: It reacts with strong oxidizing agents and bases.[1]

» Storage: Store in a cool, well-ventilated area away from heat and oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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